molecular formula C18H26N4O18P2 B13820074 Uridine-2'(3')-monophosphate

Uridine-2'(3')-monophosphate

Cat. No.: B13820074
M. Wt: 648.4 g/mol
InChI Key: HXRKBDKTEWWYRV-SGOXFDQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine-2’(3’)-monophosphate is a nucleotide that plays a crucial role in various biological processes. It is a derivative of uridine, a nucleoside that consists of a uracil base attached to a ribose sugar. Uridine-2’(3’)-monophosphate is involved in the synthesis of RNA and is essential for the proper functioning of cells. It is also a key intermediate in the metabolism of carbohydrates and nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine-2’(3’)-monophosphate typically involves the phosphorylation of uridine. One common method is the reaction of uridine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The resulting uridine-2’(3’)-monophosphate is then purified by chromatography.

Industrial Production Methods

In industrial settings, uridine-2’(3’)-monophosphate can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce uridine, which is then phosphorylated to form uridine-2’(3’)-monophosphate. The product is extracted and purified using various techniques such as ion exchange chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Uridine-2’(3’)-monophosphate undergoes several types of chemical reactions, including:

    Oxidation: Uridine-2’(3’)-monophosphate can be oxidized to form uridine-2’(3’)-diphosphate.

    Reduction: It can be reduced to form uridine.

    Substitution: The phosphate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used to substitute the phosphate group under basic conditions.

Major Products Formed

    Oxidation: Uridine-2’(3’)-diphosphate.

    Reduction: Uridine.

    Substitution: Various uridine derivatives depending on the nucleophile used.

Scientific Research Applications

Uridine-2’(3’)-monophosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.

    Biology: It plays a role in the study of RNA synthesis and metabolism.

    Medicine: It is investigated for its potential therapeutic effects in neurological disorders and cognitive enhancement.

    Industry: It is used in the production of nucleotide-based pharmaceuticals and as a supplement in cell culture media.

Mechanism of Action

Uridine-2’(3’)-monophosphate exerts its effects by participating in various biochemical pathways. It is a precursor for the synthesis of RNA, which is essential for protein synthesis and gene expression. It also plays a role in the metabolism of carbohydrates and nucleotides, providing energy and building blocks for cellular processes. The molecular targets of uridine-2’(3’)-monophosphate include enzymes involved in nucleotide synthesis and RNA polymerases.

Comparison with Similar Compounds

Uridine-2’(3’)-monophosphate can be compared with other nucleotides such as cytidine monophosphate and adenosine monophosphate. While all these compounds are involved in nucleotide metabolism, uridine-2’(3’)-monophosphate is unique in its role in RNA synthesis and its potential therapeutic applications. Similar compounds include:

    Cytidine monophosphate: Involved in DNA and RNA synthesis.

    Adenosine monophosphate: Plays a role in energy metabolism and signal transduction.

    Guanosine monophosphate: Involved in protein synthesis and signal transduction.

Uridine-2’(3’)-monophosphate stands out due to its specific involvement in RNA synthesis and its potential use in treating neurological disorders.

Properties

Molecular Formula

C18H26N4O18P2

Molecular Weight

648.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/2C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h2*1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1

InChI Key

HXRKBDKTEWWYRV-SGOXFDQRSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.